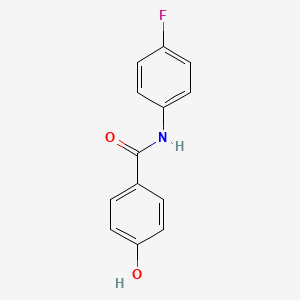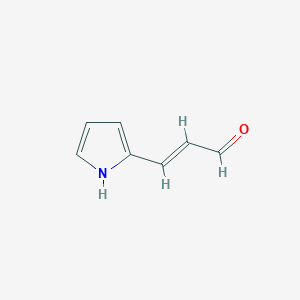![molecular formula C18H17F3N2O2 B2926975 1-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2379952-48-2](/img/structure/B2926975.png)
1-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound featuring a pyridine ring, an azetidine ring, and a trifluoromethyl group
Métodos De Preparación
The synthesis of 1-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridin-3-yloxy Methyl Intermediate: This step involves the reaction of pyridine-3-ol with a suitable alkylating agent to form the pyridin-3-yloxy methyl intermediate.
Azetidine Ring Formation: The intermediate is then reacted with an azetidine derivative under specific conditions to form the azetidin-1-yl moiety.
Introduction of the Trifluoromethyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogenating agents, acids, bases, and organometallic compounds. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can be compared with similar compounds such as:
Pyridine Derivatives: Compounds containing the pyridine ring, known for their diverse chemical and biological properties.
Azetidine Derivatives: Compounds with the azetidine ring, often explored for their unique structural features.
Trifluoromethyl Compounds: Molecules containing the trifluoromethyl group, valued for their stability and biological activity.
The uniqueness of this compound lies in the combination of these structural elements, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)15-4-1-3-13(7-15)8-17(24)23-10-14(11-23)12-25-16-5-2-6-22-9-16/h1-7,9,14H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFPMAEKJLWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(4-methoxyphenyl)methyl]-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2926892.png)


![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)


![5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926902.png)

![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2926905.png)
![3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2926906.png)
![Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2926909.png)
![2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide](/img/structure/B2926910.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate](/img/structure/B2926912.png)

